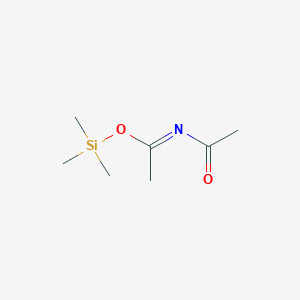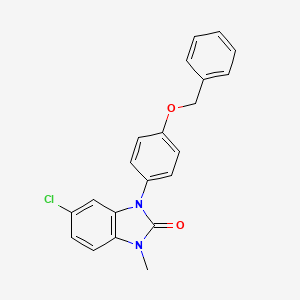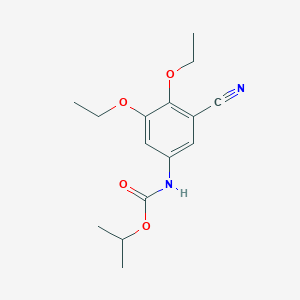
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a tertiary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine typically involves a multi-step process. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the phenyl group and the dimethylamine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
2-phenylethanol: An aromatic alcohol with similar structural features.
p-hydroxyphenylethanol: A hydroxylated derivative with additional functional groups.
4-hydroxybenzaldehyde: An aromatic aldehyde with similar electronic properties.
Uniqueness
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is unique due to its combination of an unsaturated dicarboxylic acid and a tertiary amine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
81402-46-2 |
|---|---|
分子式 |
C24H34N2O8 |
分子量 |
478.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C16H26N2.2C4H4O4/c1-17(2)14-11-16(15-9-5-3-6-10-15)18-12-7-4-8-13-18;2*5-3(6)1-2-4(7)8/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
KMKJJUADNUKWBN-LVEZLNDCSA-N |
異性体SMILES |
CN(CCC(N1CCCCC1)C2=CC=CC=C2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC(C1=CC=CC=C1)N2CCCCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)



![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)

![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
